molecular formula C10H13NO3 B13039343 (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

Cat. No.: B13039343
M. Wt: 195.21 g/mol
InChI Key: UAPHQFVXGGGEPE-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is a chiral β-amino acid derivative featuring a hydroxy group at the para position and a methyl group at the meta position of the phenyl ring (Figure 1). Its stereochemistry (R-configuration) and substituent arrangement influence its physicochemical properties, such as solubility and bioavailability, as well as its interactions with biological targets.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

UAPHQFVXGGGEPE-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](CC(=O)O)N)O

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)N)O

Origin of Product

United States

Preparation Methods

Cyclization and Esterification Approach

A patented process describes the preparation of related chiral hydroxy amino acid derivatives involving:

  • Starting from methyl esters of hydroxy-substituted phenylpropanoic acids.
  • Cyclization using cis-propenylphosphonic acid to form cyclic intermediates.
  • Oxidation with acetic anhydride/dimethylsulfoxide/pyridine to yield acetyl derivatives.
  • Hydrolysis under basic conditions followed by sodium borohydride reduction to obtain racemic intermediates.
  • Final treatment with methanesulfonic acid in methanol to afford methyl esters of the target compound.

This method emphasizes:

  • Use of mild temperatures (around 15–65 °C) during filtration and drying steps.
  • High yields (up to 94.2% molar yield reported for intermediates).
  • Purification by filtration, washing, and vacuum drying to obtain high-purity products (HPLC titers >95%).
Step Conditions/Details Outcome/Yield
Cyclization cis-propenylphosphonic acid, methyl ester substrate Formation of cyclic intermediate
Oxidation Acetic anhydride/dimethylsulfoxide/pyridine Acetyl derivative obtained
Hydrolysis & Reduction Basic medium, sodium borohydride Racemic amino acid intermediate
Acid Treatment Methanesulfonic acid in methanol Methyl ester of target compound
Purification Filtration, washing with water/xylene, vacuum drying High purity product (HPLC >95%)

This process is scalable and adaptable for producing enantiomerically enriched compounds by separation of racemic mixtures at intermediate stages.

Starting Material and Reagents

Key starting materials include:

  • Methyl esters of 2-hydroxy-3-(substituted phenyl)propanoic acids.
  • cis-Propenylphosphonic acid for cyclization.
  • Oxidizing agents such as acetic anhydride combined with dimethylsulfoxide and pyridine.
  • Sodium borohydride for reduction.
  • Methanesulfonic acid for acid-catalyzed transformations.

These reagents are chosen for their selectivity and compatibility with sensitive functional groups like phenolic hydroxyls and amino groups.

Alternative Synthetic Routes

While the patent literature focuses on cyclization and esterification, other literature suggests:

  • Starting from 4-hydroxy-3-methylbenzaldehyde derivatives.
  • Employing amino acid derivatives or protected amino acids as nucleophiles.
  • Using catalytic asymmetric synthesis to induce stereochemistry at the 3-position.
  • Oxidation reactions using potassium permanganate or other oxidants to modify the aromatic ring when necessary.
  • Amide formation reactions via acyl chlorides for derivative synthesis.

However, these alternative methods require careful optimization of reaction conditions (temperature, solvents, catalysts) to maximize yield and stereoselectivity.

Research Findings on Preparation Efficiency and Purity

  • The cyclization method yields high-purity intermediates with molar yields exceeding 90%, demonstrating efficiency and reproducibility.
  • HPLC analysis confirms product purity above 95%, suitable for pharmaceutical and biochemical research applications.
  • The stereochemical integrity of the (3R)-enantiomer is maintained through controlled reaction conditions and selective reagents.
  • The process allows for facile removal of solvents and by-products via filtration and vacuum drying, enhancing product isolation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Outcomes References
Cyclization cis-Propenylphosphonic acid, methyl ester Cyclic intermediate formation
Oxidation Acetic anhydride/dimethylsulfoxide/pyridine Acetyl derivative synthesis
Hydrolysis & Reduction Basic medium, sodium borohydride Racemic intermediate amino acid
Acid Treatment Methanesulfonic acid in methanol Methyl ester of (3R)-amino acid
Alternative routes Aromatic aldehydes, amino acid derivatives Asymmetric synthesis, oxidation

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.

    Reduction: Reduction of the amino group yields 3-(4-hydroxy-3-methylphenyl)propylamine.

    Substitution: Substitution of the hydroxyl group yields various derivatives depending on the substituent used.

Scientific Research Applications

Neuroprotective Effects

Recent studies indicate that (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid exhibits neuroprotective properties. Research has shown that it may enhance neuronal survival and function, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : In a study involving animal models of neurodegeneration, administration of this compound resulted in a significant reduction in neuronal loss and improvement in cognitive function metrics compared to control groups .

Amino Acid Supplementation

This compound is recognized for its role as a non-essential amino acid that can be beneficial in dietary supplements. Its incorporation into nutritional formulations is aimed at enhancing protein synthesis and improving metabolic health.

Data Table: Nutritional Benefits

BenefitDescription
Protein SynthesisSupports muscle repair and growth
Metabolic HealthAids in metabolic processes related to energy production
Antioxidant PropertiesMay help reduce oxidative stress in cells

Anti-Aging Formulations

The compound has been utilized in the development of anti-aging skincare products due to its ability to promote skin hydration and elasticity.

Case Study : A formulation containing (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid was tested on human skin fibroblasts. Results indicated improved cellular attachment, growth, and mitochondrial activity, suggesting potential for reversing signs of aging .

Data Table: Cosmetic Efficacy

ParameterControl GroupTreatment Group
Cell Attachment45%75%
Mitochondrial Activity50%85%
Skin Elasticity ImprovementMinimalSignificant

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Structural analogs of this compound differ primarily in the type and position of substituents on the phenyl ring. These modifications alter electronic, steric, and lipophilic properties, impacting biological activity and pharmacokinetics.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Key Features/Applications Reference
(3R)-3-Amino-3-(4-bromophenyl)propanoic acid 4-Br 244.09 Bromine enhances lipophilicity; potential halogen bonding .
(3R)-3-Amino-3-(4-chlorophenyl)propanoic acid 4-Cl 199.63 Chlorine increases metabolic stability; studied in drug intermediates .
(3R)-3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-F, 4-OH 199.18 Fluorine improves membrane permeability; tyrosine analog .
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-CF₃ 233.19 Trifluoromethyl group enhances electronegativity; explored in CNS drug candidates .
3-Amino-3-(4-methoxyphenyl)propanoic acid 4-OCH₃ 195.20 Methoxy group increases solubility; used in peptide synthesis .
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-OH, 3-NO₂ 211.15 Nitro group confers redox activity; precursor to nitroreductase probes .

Physicochemical Properties

  • Lipophilicity : Bromo and chloro derivatives () exhibit higher logP values compared to the target compound, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
  • Acid-Base Behavior : The hydroxy group in the target compound confers a lower pKa (~4.5) compared to methoxy (pKa ~5.5) or nitro (pKa ~3.8) analogs, influencing ionization under physiological conditions .

Biological Activity

(3R)-3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, commonly referred to as HMPA (3-(4-Hydroxy-3-methylphenyl)propionic acid), is a bioactive compound derived from dietary polyphenols through microbial transformation. This article explores its biological activities, focusing on its pharmacokinetics, effects on muscle function, and potential therapeutic applications.

Pharmacokinetics

Recent studies have provided insights into the pharmacokinetic profiles of HMPA. When administered orally at a dose of 10 mg/kg in Sprague-Dawley rats, HMPA demonstrated rapid absorption and metabolism. The maximum concentration of HMPA and its conjugates in the bloodstream was reached within 15 minutes. Notably, the compound showed a significant distribution across various organs, with the highest concentrations found in the kidneys and liver .

Parameter Value
Dose10 mg/kg
Maximum Concentration2.6 ± 0.4 nmol/mL
Absorption Ratio≥1.2%
Tissue Distribution OrderKidneys > Liver > Heart

Effects on Muscle Function

HMPA has been investigated for its impact on muscle health and performance. A study involving mice administered low and high doses of HMPA over 14 days revealed significant improvements in grip strength. Specifically, low-dose HMPA enhanced absolute grip strength (p = 0.0256) and relative grip strength (p = 0.0209). Additionally, it was observed that low-dose HMPA reduced plasma levels of blood urea nitrogen post-exercise (p = 0.0183), suggesting a decrease in protein catabolism during physical activity .

Gene Expression Analysis

The administration of HMPA also influenced the expression of key genes associated with muscle development and metabolism:

Gene Effect
Myf5Increased expression (p = 0.0106)
Glut4Enhanced glucose uptake
Pgc-1alphaRegulated lipid metabolism

These findings indicate that HMPA may promote muscle development and improve metabolic health by modulating gene expression related to energy metabolism.

Potential Therapeutic Applications

Given its biological activities, HMPA is being explored as a potential dietary supplement for enhancing muscle health and performance. Its antioxidant properties may also contribute to overall metabolic health, making it a candidate for further research in obesity management and exercise recovery .

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